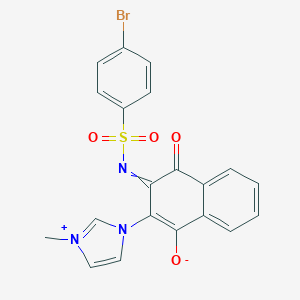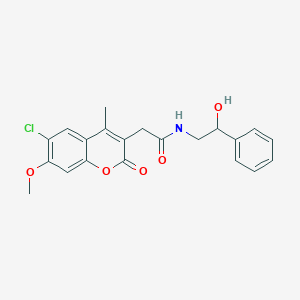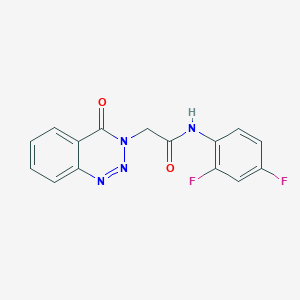![molecular formula C20H24N2O5 B264522 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide](/img/structure/B264522.png)
2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide is a synthetic organic compound that belongs to the class of chromenone derivatives This compound is characterized by the presence of a chromenone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic conditions.
Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the chromenone intermediate with an acylating agent such as acetic anhydride in the presence of a base like pyridine.
Attachment of the Pyrrolidinone Moiety: The final step involves the nucleophilic substitution of the acetamide intermediate with a pyrrolidinone derivative under basic conditions, such as using sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide or pyrrolidinone moieties can be replaced with other functional groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized chromenone derivatives.
Reduction: Reduced acetamide or pyrrolidinone derivatives.
Substitution: Substituted chromenone or acetamide derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-dimethyl-2-oxo-2H-chromen-5-yl derivatives: Compounds with similar chromenone cores but different substituents.
N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide derivatives: Compounds with similar acetamide and pyrrolidinone moieties but different chromenone cores.
Uniqueness
2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C20H24N2O5 |
|---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
2-(4,7-dimethyl-2-oxochromen-5-yl)oxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide |
InChI |
InChI=1S/C20H24N2O5/c1-13-9-15(20-14(2)11-19(25)27-16(20)10-13)26-12-17(23)21-6-4-8-22-7-3-5-18(22)24/h9-11H,3-8,12H2,1-2H3,(H,21,23) |
InChI-Schlüssel |
NERMHQDJUAPPCD-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC(=O)NCCCN3CCCC3=O |
Kanonische SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC(=O)NCCCN3CCCC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B264441.png)
![3-hydroxy-1-(2-methoxyethyl)-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264449.png)
![1-(2,3-Dimethoxyphenyl)-6-methoxy-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264453.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264469.png)

![2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B264478.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide](/img/structure/B264501.png)

![2-{[7,7-dimethyl-2-(3-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethanone](/img/structure/B264505.png)
![N-[3-(dimethylamino)propyl]-2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanamide](/img/structure/B264508.png)
![1-({[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)piperidine-4-carboxylic acid](/img/structure/B264511.png)
![2-imino-N-[2-(4-methoxyphenyl)ethyl]-1-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B264513.png)
![N-{(2S)-1-[(1,3-benzodioxol-5-ylmethyl)amino]-1-oxopropan-2-yl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B264523.png)
